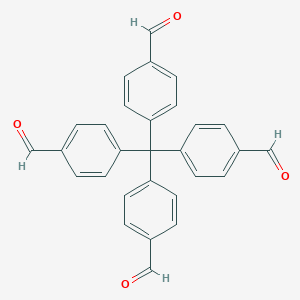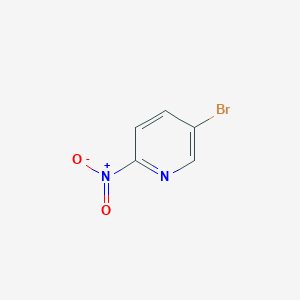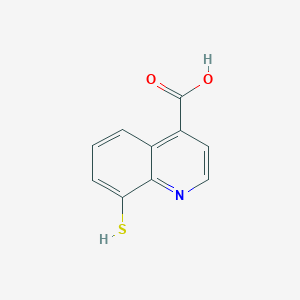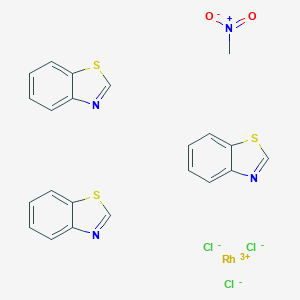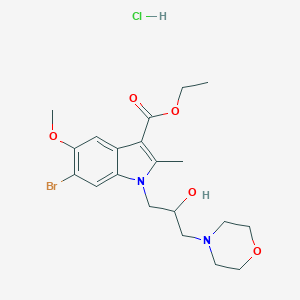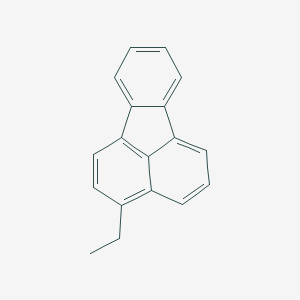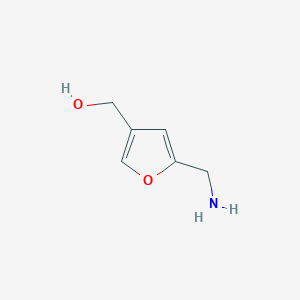
2-(Aminomethyl)-4-(hydroxymethyl)furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)-4-(hydroxymethyl)furan, also known as AMHF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule has a unique structure that makes it an excellent candidate for use in drug discovery, chemical synthesis, and other research applications.
Wirkmechanismus
The mechanism of action of 2-(Aminomethyl)-4-(hydroxymethyl)furan is not yet fully understood. However, studies have shown that this molecule can induce apoptosis in cancer cells, leading to their death. Additionally, 2-(Aminomethyl)-4-(hydroxymethyl)furan has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemische Und Physiologische Effekte
2-(Aminomethyl)-4-(hydroxymethyl)furan has been shown to have a range of biochemical and physiological effects. Studies have shown that this molecule can induce the production of reactive oxygen species (ROS) in cancer cells, leading to their death. Additionally, 2-(Aminomethyl)-4-(hydroxymethyl)furan has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-(Aminomethyl)-4-(hydroxymethyl)furan is its potent antitumor activity against various cancer cell lines. This makes it an excellent candidate for use in drug discovery and cancer therapy. Additionally, 2-(Aminomethyl)-4-(hydroxymethyl)furan has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. However, one of the limitations of 2-(Aminomethyl)-4-(hydroxymethyl)furan is its potential toxicity, which requires further investigation.
Zukünftige Richtungen
There are several future directions for research on 2-(Aminomethyl)-4-(hydroxymethyl)furan. One potential direction is to investigate the mechanism of action of this molecule in greater detail. This could lead to the development of new cancer therapies and antibiotics. Additionally, further research is needed to investigate the potential toxicity of 2-(Aminomethyl)-4-(hydroxymethyl)furan and its effects on human health. Finally, researchers could investigate the potential use of 2-(Aminomethyl)-4-(hydroxymethyl)furan in other fields, such as chemical synthesis and materials science.
Conclusion:
In conclusion, 2-(Aminomethyl)-4-(hydroxymethyl)furan is a promising molecule that has gained significant attention in the scientific community due to its potential applications in drug discovery, chemical synthesis, and other research fields. This molecule has a unique structure that makes it an excellent candidate for use in various applications, and further research is needed to fully understand its potential.
Synthesemethoden
The synthesis of 2-(Aminomethyl)-4-(hydroxymethyl)furan can be achieved through a multistep process involving the reaction of furfural with formaldehyde and ammonium chloride. This process results in the formation of 2-(Aminomethyl)-4-(hydroxymethyl)furan in high yield and purity. The synthesis of 2-(Aminomethyl)-4-(hydroxymethyl)furan can also be achieved through other methods, including the use of enzymes and other catalysts.
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)-4-(hydroxymethyl)furan has been extensively studied for its potential applications in various fields of science. One of the most promising applications of 2-(Aminomethyl)-4-(hydroxymethyl)furan is in drug discovery. This molecule has been shown to have potent antitumor activity against various cancer cell lines, making it a potential candidate for the development of new cancer therapies. Additionally, 2-(Aminomethyl)-4-(hydroxymethyl)furan has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
CAS-Nummer |
114582-77-3 |
|---|---|
Produktname |
2-(Aminomethyl)-4-(hydroxymethyl)furan |
Molekularformel |
C6H9NO2 |
Molekulargewicht |
127.14 g/mol |
IUPAC-Name |
[5-(aminomethyl)furan-3-yl]methanol |
InChI |
InChI=1S/C6H9NO2/c7-2-6-1-5(3-8)4-9-6/h1,4,8H,2-3,7H2 |
InChI-Schlüssel |
CVWNXZIWTGVJNP-UHFFFAOYSA-N |
SMILES |
C1=C(OC=C1CO)CN |
Kanonische SMILES |
C1=C(OC=C1CO)CN |
Synonyme |
2-(aminomethyl)-4-(hydroxymethyl)furan AMHMF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



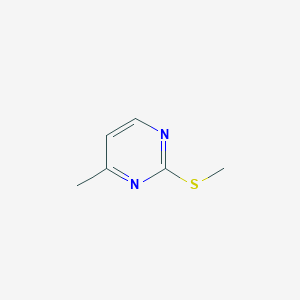
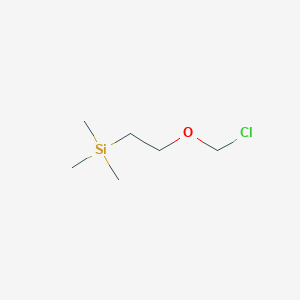
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2,3-dimethyl-(9CI)](/img/structure/B47712.png)
